molecular formula C13H16O B14611196 [4-(Methoxymethyl)penta-1,4-dien-1-YL]benzene CAS No. 57217-24-0

[4-(Methoxymethyl)penta-1,4-dien-1-YL]benzene

Katalognummer: B14611196
CAS-Nummer: 57217-24-0
Molekulargewicht: 188.26 g/mol
InChI-Schlüssel: WJEJOKKUQFVBGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-(Methoxymethyl)penta-1,4-dien-1-yl]benzene: is an organic compound that features a benzene ring substituted with a methoxymethyl group and a penta-1,4-dien-1-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Methoxymethyl)penta-1,4-dien-1-yl]benzene can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde and a ketone are condensed in the presence of a base to form the desired product . The reaction conditions typically include a solvent such as ethanol and a base like sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: [4-(Methoxymethyl)penta-1,4-dien-1-yl]benzene can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the penta-1,4-dien-1-yl group are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or other substituted products.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, [4-(Methoxymethyl)penta-1,4-dien-1-yl]benzene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of dendrimers and other macromolecules .

Biology: The compound has potential applications in biological research, particularly in the study of molecular interactions and the development of new drugs. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biological molecules.

Medicine: In medicine, this compound may be explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating various diseases and conditions.

Industry: In the industrial sector, the compound can be used in the production of polymers, coatings, and other materials. Its chemical reactivity allows for the creation of materials with specific properties and functions.

Wirkmechanismus

The mechanism of action of [4-(Methoxymethyl)penta-1,4-dien-1-yl]benzene involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit or activate certain pathways involved in cell signaling, metabolism, or gene expression .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: The presence of the methoxymethyl group in [4-(Methoxymethyl)penta-1,4-dien-1-yl]benzene distinguishes it from other similar compounds

Eigenschaften

CAS-Nummer

57217-24-0

Molekularformel

C13H16O

Molekulargewicht

188.26 g/mol

IUPAC-Name

4-(methoxymethyl)penta-1,4-dienylbenzene

InChI

InChI=1S/C13H16O/c1-12(11-14-2)7-6-10-13-8-4-3-5-9-13/h3-6,8-10H,1,7,11H2,2H3

InChI-Schlüssel

WJEJOKKUQFVBGH-UHFFFAOYSA-N

Kanonische SMILES

COCC(=C)CC=CC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.